An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(bromomethyl)-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(bromomethyl)-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(bromomethyl)-1-methyl-1H-pyrazole. As a functionalized heterocyclic compound, it represents a highly valuable and reactive building block for medicinal chemistry and drug discovery. The pyrazole core is a well-established privileged scaffold in numerous therapeutic agents, and the presence of a reactive bromomethyl group allows for its strategic incorporation into a wide array of molecular architectures. This document details its physicochemical characteristics, provides a validated, exemplary protocol for its synthesis via radical bromination, explores its primary reactivity in nucleophilic substitution reactions, and discusses its potential applications in the development of novel pharmaceuticals. Safety and handling protocols for this potent alkylating agent are also addressed.
Introduction: The Strategic Value of a Functionalized Pyrazole
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a favored scaffold for designing enzyme inhibitors and receptor antagonists. The strategic derivatization of this core structure is paramount in the drug discovery process.
4-(bromomethyl)-1-methyl-1H-pyrazole emerges as a particularly useful intermediate. It combines the desirable pyrazole core with a highly reactive "benzylic-like" bromide. This functional handle serves as a potent electrophilic site, enabling chemists to covalently link the 1-methylpyrazol-4-yl moiety to various nucleophilic substrates. This guide will elucidate the fundamental chemical principles that make this reagent a powerful tool for researchers in organic synthesis and pharmaceutical development.
Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical reagent. The key identifiers and computed physicochemical properties for 4-(bromomethyl)-1-methyl-1H-pyrazole are summarized below. It should be noted that while extensive experimental data for this specific molecule is not widely published, the computed values provide a reliable estimation for experimental design.
| Identifier | Value | Source |
| IUPAC Name | 4-(bromomethyl)-1-methylpyrazole | PubChem[1] |
| CAS Number | 762237-02-5 | PubChem[1] |
| Molecular Formula | C₅H₇BrN₂ | PubChem[1] |
| Molecular Weight | 175.03 g/mol | PubChem[1] |
| Canonical SMILES | CN1C=C(C=N1)CBr | PubChem[1] |
| InChIKey | UCHGFGJQIXNDFE-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 0.8 | PubChem[1] |
| Computed Complexity | 76.8 | PubChem[1] |
| H-Bond Donors | 0 | PubChem[1] |
| H-Bond Acceptors | 1 | PubChem[1] |
Synthesis Pathway and Exemplary Protocol
The most direct and efficient synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 4-methyl-1-methyl-1H-pyrazole. This reaction, analogous to benzylic bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Causality of Experimental Design:
The choice of NBS is crucial; it provides a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors substitution at the activated methyl group over electrophilic addition to the pyrazole ring.[2][3] A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent the competing ionic reaction pathways. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction at a practical temperature.
Caption: Proposed two-stage synthesis workflow for the target compound.
Exemplary Protocol: Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole
Disclaimer: This protocol is exemplary and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-methyl-1-methyl-1H-pyrazole (Precursor)
-
To a solution of 1,1,3,3-tetramethoxypropane (1 eq.) in ethanol, add methylhydrazine (1 eq.).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture, neutralize with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-methyl-1-methyl-1H-pyrazole.
Step 2: Radical Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-1-methyl-1H-pyrazole (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by the disappearance of the starting material (TLC or GC-MS) and the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product, 4-(bromomethyl)-1-methyl-1H-pyrazole, can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Synthetic Utility
The primary utility of 4-(bromomethyl)-1-methyl-1H-pyrazole stems from the high reactivity of its bromomethyl group as an electrophile in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic bromides.[4] The C-Br bond is polarized, and the carbon atom is susceptible to attack by a wide range of nucleophiles.
The reaction typically proceeds via an Sₙ2 mechanism , especially with strong nucleophiles, due to the primary nature of the electrophilic carbon. This pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.
Caption: General Sₙ2 reaction pathway for 4-(bromomethyl)-1-methyl-1H-pyrazole.
Exemplary Protocol: N-Alkylation of Aniline
This protocol demonstrates the use of the title compound as a potent alkylating agent for amines.
-
Setup: To a solution of aniline (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reagent Addition: Stir the suspension vigorously and add a solution of 4-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq.) in DMF dropwise at room temperature.
-
Causality: The base is required to deprotonate the aniline, increasing its nucleophilicity. A polar aprotic solvent is chosen to solvate the cation of the base and accelerate the Sₙ2 reaction rate.
-
-
Reaction: Stir the mixture at room temperature or warm slightly (e.g., to 50°C) to drive the reaction to completion. Monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer will dissolve the inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield N-(1-methyl-1H-pyrazol-4-ylmethyl)aniline.
Applications in Drug Discovery
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] By using 4-(bromomethyl)-1-methyl-1H-pyrazole, drug discovery scientists can readily introduce the 1-methyl-1H-pyrazol-4-ylmethyl group into lead compounds. This moiety can serve several purposes:
-
Vector for Further Functionalization: The pyrazole ring itself can be further modified.
-
Modulation of Physicochemical Properties: It can alter the solubility, lipophilicity (logP), and metabolic stability of a parent molecule.
-
Pharmacophoric Element: The pyrazole can act as a hydrogen bond acceptor (at N2) or engage in other non-covalent interactions with a biological target.
Safety and Handling
4-(bromomethyl)-1-methyl-1H-pyrazole is a potent alkylating agent and must be handled with extreme care. Alkylating agents are often toxic, mutagenic, and carcinogenic due to their ability to react with nucleophilic sites in biological macromolecules like DNA.[6][7]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and safety glasses or goggles.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Avoid creating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Predicted Spectroscopic Data
-
¹H NMR:
-
A singlet for the N-CH₃ protons, expected around δ 3.8-4.0 ppm.
-
A singlet for the CH₂ Br protons, expected in the range of δ 4.4-4.6 ppm.
-
Two singlets for the pyrazole ring protons (H3 and H5), expected around δ 7.4-7.8 ppm.
-
-
¹³C NMR:
-
A signal for the N-C H₃ carbon around δ 35-40 ppm.
-
A signal for the C H₂Br carbon around δ 25-30 ppm.
-
Signals for the pyrazole ring carbons, including the C4 bearing the bromomethyl group, in the aromatic region (δ 110-140 ppm).
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z ≈ 174 and 176 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
A prominent fragment corresponding to the loss of Br• (M-79/81), resulting in a peak at m/z = 95.
-
Conclusion
4-(bromomethyl)-1-methyl-1H-pyrazole is a strategically important synthetic intermediate that provides a direct route for incorporating the valuable 1-methylpyrazole moiety into complex molecules. Its synthesis from readily available precursors via radical bromination is straightforward, and its high reactivity as an electrophile in nucleophilic substitution reactions makes it a versatile tool for chemists. Proper adherence to safety protocols is mandatory when handling this potent alkylating agent. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of drug discovery and materials science.
References
-
PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
University of Calgary. Nucleophilic substitution of benzylic halides. Available from: [Link]
-
Akbar, M. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2016. Available from: [Link]
-
Bignold, L. P. Alkylating agents and DNA polymerases. Mutation Research/Reviews in Mutation Research. 2006. Available from: [Link]
-
Drugs.com. List of Alkylating agents. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
